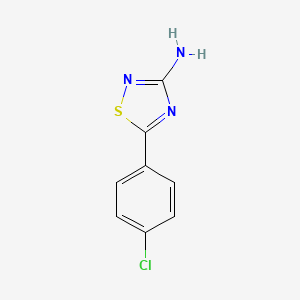

5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine

Description

5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine (CAS: 19922-07-7) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 4-chlorophenyl group at position 5 and an amine group at position 2. Its molecular formula is C₈H₆ClN₃S (molecular weight: 211.67 g/mol), with the SMILES notation ClC1=CC=C(C=C1)C2=NC(=NS2)N and InChIKey XVSZVIZTUWVCFL-UHFFFAOYSA-N .

Properties

IUPAC Name |

5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSZVIZTUWVCFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NS2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383383 | |

| Record name | 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89894-30-4 | |

| Record name | 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthesis Starting from 4-Chlorobenzoic Acid

A well-documented synthetic route begins with 4-chlorobenzoic acid as the starting material, proceeding through esterification, hydrazide formation, thiadiazole ring closure, and functional group transformations to yield the target compound.

| Step | Intermediate/Product | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl 4-chlorobenzoate | Methanol, concentrated H2SO4, reflux | 80 | Esterification of 4-chlorobenzoic acid |

| 2 | 4-Chlorobenzohydrazide | Hydrazine hydrate, ethanol, reflux 8 h | 80-90 | Hydrazide formation from ester |

| 3 | Potassium dithiocarbazate salt | KOH, CS2, ethanol, ambient temperature | 94 | Formation of potassium salt intermediate |

| 4 | 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol | Cyclization in acidic medium (H2SO4), 0 °C, 6 h | 81 | Ring closure to thiadiazole thiol intermediate |

| 5 | 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride | Chlorination with Cl2 gas, 1,2-dichloroethane/H2O, 0 °C | 42 | Sulfonyl chloride intermediate for further derivatization |

This route is exemplified in the synthesis reported by Guan et al. (2010), where the thiadiazole ring is formed by cyclization of the potassium salt intermediate in sulfuric acid, followed by chlorination to introduce a sulfonyl chloride group for subsequent amination or substitution reactions.

Direct Synthesis from 4-Chlorobenzoyl Chloride

An alternative method involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide or related precursors under acidic or reflux conditions to form the thiadiazole ring directly. This method typically involves fewer steps but requires careful control of reaction conditions.

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Formation of thiosemicarbazide intermediate | Thiosemicarbazide + 4-chlorobenzoyl chloride | Reflux in ethanol or suitable solvent |

| 2 | Cyclization to 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine | Acidic medium (HCl), heating | Direct ring closure |

Nucleophilic Substitution on Sulfonyl Chloride Intermediates

The sulfonyl chloride intermediate (from step 5 in 2.1) can be reacted with various amines under mild conditions (room temperature, triethylamine as base) to yield N-substituted thiadiazole derivatives. This step is crucial for functionalizing the thiadiazole ring and tailoring biological activity.

| Reaction | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonyl chloride + amine → sulfonamide | Amine (e.g., p-toluidine), triethylamine, acetonitrile, room temp, 6 h | 30-40 | Enables diversification of thiadiazole derivatives |

This method was optimized to improve yields and purity of derivatives, with recrystallization from ethanol commonly used for purification.

Industrial and Alternative Synthetic Approaches

In industrial settings, continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability. These methods optimize reaction times, temperature control, and reagent addition to improve yield and reduce costs.

- Reaction of thiosemicarbazide with chloroacetic acid in the presence of phosphorus oxychloride under reflux is a common industrial route.

- Continuous flow reactors allow precise control of reaction parameters, improving reproducibility and safety.

The synthesized this compound has been characterized extensively by spectroscopic methods:

Density Functional Theory (DFT) calculations have been used to optimize geometry and correlate experimental data, confirming the structural integrity of the synthesized compound.

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-step from 4-chlorobenzoic acid | 4-Chlorobenzoic acid | Methanol, hydrazine hydrate, KOH, CS2, H2SO4, Cl2 | Reflux, 0 °C cyclization, chlorination | High yield intermediates, well-characterized | Multi-step, moderate overall yield |

| Direct cyclization from 4-chlorobenzoyl chloride | 4-Chlorobenzoyl chloride | Thiosemicarbazide, HCl | Reflux, acidic cyclization | Fewer steps, simpler | Requires careful control, lower yields |

| Industrial continuous flow | Thiosemicarbazide, chloroacetic acid | Phosphorus oxychloride, reflux | Automated flow reactors | Scalable, efficient | Requires specialized equipment |

The preparation of this compound is well-established through multi-step synthetic routes starting from chlorinated benzoic acid derivatives or benzoyl chlorides. The key steps involve hydrazide formation, cyclization to the thiadiazole ring, and functional group transformations such as chlorination and amination. Analytical and computational studies support the structural assignments and purity of the synthesized compounds. Industrial methods focus on continuous flow processes to enhance production efficiency.

This comprehensive understanding of preparation methods enables tailored synthesis for pharmaceutical and chemical research applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine undergoes various types of chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazoles.

Scientific Research Applications

Antiviral Activity

One notable application of 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine is its antiviral properties. Research has shown that derivatives of this compound exhibit activity against the Tobacco Mosaic Virus (TMV). For instance, specific sulfonamide derivatives synthesized from this compound demonstrated approximately 50% inhibition of TMV, comparable to commercial antiviral agents like ningnanmycin .

Table 1: Antiviral Efficacy of Thiadiazole Derivatives

Anticancer Properties

This compound has also been explored for its anticancer potential. A recent study highlighted the synthesis of various derivatives that showed promising cytotoxic effects against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The most potent derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| II | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |

| III | HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA |

These findings suggest that modifications to the thiadiazole structure can enhance its efficacy against specific cancer types.

Antimicrobial Applications

The compound's derivatives have also been evaluated for antimicrobial activities. Studies have demonstrated that certain thiadiazole compounds exhibit significant antibacterial and antifungal properties. For example, derivatives synthesized with varying substituents were tested against both Gram-positive and Gram-negative bacteria .

Table 3: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Activity Type | Organism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| N-(4-bromophenyl) | Antibacterial | E. coli | 10 µg/mL |

| N-(4-bromophenyl) | Antifungal | Candida albicans | 5 µg/mL |

Mechanistic Insights and Theoretical Studies

Theoretical studies using Density Functional Theory (DFT) have provided insights into the molecular structure and electronic properties of this compound. These studies correlate experimental data with theoretical predictions regarding its stability and reactivity .

Table 4: DFT Calculations for Structural Analysis

| Property | Value |

|---|---|

| Bond Length (C-N) | 1.34 Å |

| Bond Angle (N-C-N) | 120° |

Case Study 1: Antiviral Efficacy Against TMV

In a controlled laboratory setting, a series of thiadiazole sulfonamide derivatives were synthesized and tested for their antiviral activity against TMV. The compounds were subjected to bioassays which confirmed their effectiveness in inhibiting viral replication.

Case Study 2: Anticancer Activity Evaluation

A novel derivative was synthesized and tested against MCF-7 cells using the MTT assay method. Results indicated significant cytotoxicity at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine involves its interaction with various molecular targets. For example, it can inhibit enzymes such as carbonic anhydrase, which is involved in the regulation of pH and ion balance in cells . Additionally, it can interfere with the replication of viruses by inhibiting key viral enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Thiadiazole derivatives with modified aryl groups exhibit distinct physicochemical and biological profiles:

Key Observations :

- Electron-Withdrawing vs.

- Halogen Effects : Dichlorophenyl and difluorophenyl analogs exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce solubility .

Anticancer Activity

- 5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine: Limited direct data, but structural analogs like 5-(4-fluorophenyl)thiophen-2-yl-1,3,4-thiadiazol-2-amine derivatives show IC₅₀ values as low as 1.28 μg/mL against MCF7 breast cancer cells .

- 5-(3,4-Dichlorophenyl) Analog : Demonstrated c-Abl kinase activation, a target in leukemia therapy, though specific IC₅₀ values are unreported .

Antimicrobial and Antiviral Potential

- Thiadiazoles with pyridinyl substituents (e.g., 5-(pyridin-4-yl)-1,2,4-thiadiazol-3-amine) show broad-spectrum antibacterial activity, likely due to metal ion chelation at the thiadiazole core .

Biological Activity

5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine is a compound of significant interest due to its diverse biological activities, particularly in the field of oncology. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a thiadiazole ring substituted with a chlorophenyl group. The presence of the chlorine atom is believed to enhance its biological activity by influencing electronic properties and steric factors.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.28 | Induces apoptotic cell death through G2/M arrest |

| HepG2 (Liver) | 10.10 | Induces cell cycle arrest and apoptosis |

| HL-60 (Leukemia) | 9.6 | Down-regulates MMP2 and VEGFA expression |

The compound exhibits selective cytotoxicity towards cancer cells compared to normal mammalian cells. For instance, derivatives such as 4e and 4i showed significant activity against MCF-7 and HepG2 cells while sparing Vero cells, indicating a favorable therapeutic index .

The anticancer effects of this compound are attributed to several mechanisms:

- Induction of Apoptosis : Studies demonstrate that treatment with this compound increases the Bax/Bcl-2 ratio and activates caspase-9, leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at specific phases (G2/M), which is critical for halting the proliferation of cancer cells .

- Targeting Specific Pathways : It has been suggested that the compound may inhibit key proteins involved in tumor growth and metastasis, although further research is needed to elucidate these pathways comprehensively .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Substituents on the thiadiazole ring and variations in the aryl groups have been shown to affect potency:

- Chlorine Substitution : The presence of chlorine enhances cytotoxicity due to increased electron-withdrawing effects, which stabilize reactive intermediates during metabolic processes .

- Aryl Group Variations : Modifications in the aryl groups lead to changes in lipophilicity and binding affinity to biological targets. For example, replacing certain substituents has resulted in compounds with improved IC50 values .

Case Studies

Several case studies have illustrated the efficacy of this compound derivatives:

- In Vivo Studies : An in vivo study demonstrated that one derivative effectively targeted sarcoma cells in tumor-bearing mice models, showcasing its potential for further development as an anticancer drug .

- Comparative Analysis : Comparative studies with established chemotherapeutics like 5-Fluorouracil revealed that some derivatives possess comparable or superior activity against specific cancer types .

Q & A

Basic: What are the standard synthetic routes for preparing 5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine?

Methodological Answer:

The compound is typically synthesized via cyclization reactions using hydrazide derivatives and sulfur-containing reagents. For example, reacting isonicotinoyl hydrazide with potassium thiocyanate under acidic conditions (e.g., concentrated sulfuric acid) initiates cyclocondensation to form the thiadiazole core. Subsequent functionalization with 4-chlorophenyl groups is achieved using aromatic aldehydes or halogenated intermediates . Alternative routes involve iodine-potassium iodide systems in basic media (NaOH) to facilitate cyclization . Yields vary depending on reaction conditions, with optimized protocols achieving ~70–80% purity after recrystallization .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

- NMR : and NMR identify proton environments and carbon frameworks, with characteristic shifts for the thiadiazole ring (e.g., δ 8.5–9.0 ppm for NH groups) .

- XRD : Single-crystal X-ray diffraction (using SHELXL software) resolves bond lengths and angles, confirming the planar geometry of the thiadiazole ring and the spatial orientation of the 4-chlorophenyl substituent .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., m/z 211.67 for CHClNS) .

Advanced: How can conflicting data on synthesis yields be resolved when scaling up production?

Methodological Answer:

Discrepancies in yields often arise from side reactions (e.g., incomplete cyclization or by-product formation). To address this:

- Reaction Monitoring : Use in-situ techniques like TLC or HPLC to track intermediate formation and optimize reaction time .

- Purification Protocols : Employ gradient recrystallization (e.g., DMSO/water mixtures) or column chromatography to isolate the target compound from impurities .

- Catalyst Screening : Test alternative catalysts (e.g., POCl vs. HSO) to improve regioselectivity and reduce side products . For example, POCl in reflux conditions enhances cyclization efficiency compared to HSO .

Advanced: What strategies are effective for analyzing the compound’s biological activity in corrosion inhibition studies?

Methodological Answer:

To evaluate corrosion inhibition:

- Electrochemical Polarization : Measure corrosion current density () and potential () in acidic media (e.g., 1M HCl) to assess inhibition efficiency. A decrease in by 70–90% indicates strong adsorption of the thiadiazole on metal surfaces .

- Weight Loss Tests : Immerse steel coupons in inhibitor-containing solutions and calculate corrosion rates (mg/cm/hr) over 24–72 hours. Compare results with control samples .

- Surface Analysis : Use SEM/EDS to detect inhibitor film formation on metal surfaces, confirming chemisorption via N and S heteroatoms .

Advanced: How do structural modifications (e.g., substituent variations) impact the compound’s antimicrobial efficacy?

Methodological Answer:

Modifications to the thiadiazole core or substituents alter bioactivity:

- Substituent Position : Introducing electron-withdrawing groups (e.g., -Cl, -CF) at the 4-position enhances antimicrobial potency by increasing membrane permeability .

- Heteroatom Replacement : Replacing sulfur with oxygen in the ring (e.g., oxadiazole analogs) reduces activity, highlighting the critical role of the thiadiazole sulfur in disrupting microbial enzymes .

- Dose-Response Studies : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example, derivatives with pyrrole moieties show MIC values as low as 8 µg/mL .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste Disposal : Collect halogenated by-products separately and transfer to licensed waste management facilities to prevent environmental contamination .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact .

Advanced: How can computational methods aid in predicting the compound’s reactivity or binding interactions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using Gaussian software to predict electron density maps, identifying reactive sites (e.g., NH groups for hydrogen bonding) .

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enolase) using AutoDock Vina. Results show strong binding affinity (-8.5 kcal/mol) due to π-π stacking with aromatic residues .

- ADMET Prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., bioavailability, BBB penetration) for drug development .

Advanced: What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer:

Crystallization difficulties arise from polymorphism or solvent inclusion:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with slow evaporation. DMSO/water mixtures (2:1) yield high-quality single crystals suitable for XRD .

- Temperature Gradients : Use controlled cooling (1°C/hr) to reduce nucleation sites and improve crystal size .

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to resolve overlapping reflections in diffraction patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.